molecular formula C23H20ClN3O5 B4112244 N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide

N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide

Cat. No.: B4112244
M. Wt: 453.9 g/mol
InChI Key: SIZRWMDIUNQBQH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide can be compared with other benzamide derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5/c24-17-3-10-22(26-11-13-31-14-12-26)21(15-17)25-23(28)16-1-6-19(7-2-16)32-20-8-4-18(5-9-20)27(29)30/h1-10,15H,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZRWMDIUNQBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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